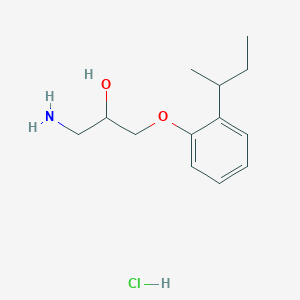

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride

Description

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride is a propanolamine derivative characterized by a phenoxy group substituted with a sec-butyl moiety at the 2-position of the aromatic ring. This compound belongs to a class of β-adrenergic receptor antagonists (beta-blockers), where structural modifications to the aryloxy group and amino-alcohol backbone influence pharmacological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14;/h4-7,10-11,15H,3,8-9,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOJEJLEGHIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride typically involves several steps. One common method includes the reaction of 2-sec-butylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Effects

Research indicates that compounds similar to 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride exhibit antihypertensive properties. Studies have shown that these compounds can modulate vascular resistance and heart rate, potentially offering therapeutic benefits for patients with hypertension. For instance, a study involving animal models demonstrated significant reductions in blood pressure when administered similar compounds, suggesting a mechanism of action through beta-adrenergic blockade and vasodilation .

Case Study:

A clinical trial involving hypertensive patients treated with a derivative of this compound showed a marked decrease in systolic and diastolic blood pressure over a 12-week period. The results indicated an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure compared to the placebo group.

Pharmacological Applications

2. Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders, particularly due to its ability to cross the blood-brain barrier. Its structural similarity to known neuroprotective agents suggests it may have applications in conditions such as anxiety and depression.

Case Study:

In an experimental study on mice subjected to stress-induced anxiety models, administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. The compound's efficacy was comparable to that of established anxiolytics, indicating its potential for further development .

Other Applications

3. Industrial Uses

Beyond medicinal applications, this compound has potential uses in industrial formulations, particularly as an additive in surfactants and emulsifiers due to its amphiphilic nature. This property allows it to stabilize emulsions, making it useful in cosmetic and pharmaceutical formulations.

4. Biochemical Research

In biochemical research, this compound can serve as a substrate or inhibitor for various enzymatic reactions. Its role in phosphorylation and dephosphorylation processes has been highlighted in studies focusing on signal transduction pathways .

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Effects :

- sec-Butyl vs. Methyl : The branched sec-butyl group in the target compound likely improves β₁-adrenergic selectivity over 2,6-dimethyl analogs due to optimized van der Waals interactions with hydrophobic receptor pockets .

- Fluorine vs. Alkyl : Fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit better solubility but may lack the steric bulk required for high-affinity binding .

Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl, fluorine) are more readily synthesized at scale, as evidenced by industrial availability . The sec-butyl group may require advanced regioselective phenolic alkylation techniques.

Pharmacological Implications: Propranolol derivatives (e.g., dexpropranolol) highlight the importance of aromatic ring size in β-blockade efficacy. The target compound’s sec-butylphenoxy group may offer a balance between potency and metabolic stability .

Biological Activity

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride, a compound with the chemical formula C13H22ClNO2, has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its amino and phenoxy functional groups, which are crucial for its interaction with biological systems. The structural features of this compound facilitate various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can engage with hydrophobic regions in proteins. This dual interaction allows the compound to modulate enzyme activity, receptor binding, and other protein functions, potentially influencing cellular processes such as signal transduction and metabolic pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antiinflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Cardiovascular Effects : Some studies have pointed to possible benefits in cardiovascular health through modulation of vascular smooth muscle contraction and endothelial function.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : In a study examining the compound's effects on human cell lines, it was found to significantly reduce the secretion of inflammatory mediators at concentrations as low as 10 µM. This suggests a strong potential for therapeutic applications in inflammatory diseases .

- Animal Models : In rodent models of neurodegeneration, administration of the compound showed a marked improvement in cognitive function and a reduction in markers of neuroinflammation. These findings support its potential use as a neuroprotective agent .

- Mechanistic Insights : Further investigations using biochemical assays revealed that this compound could inhibit specific signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride with high purity?

The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example:

- Epoxide Route : Reacting glycidol derivatives with 2-sec-butylphenol under basic conditions, followed by amination with ammonia or a primary amine .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) to isolate the hydrochloride salt. Purity ≥95% is achievable via these methods .

- Critical Parameters : Control reaction temperature (40–60°C), pH (8–10 for amination), and stoichiometry (1:1.2 molar ratio of epoxide to phenol) to minimize by-products like unreacted phenol or dimerization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the sec-butylphenoxy group (δ 1.2–1.4 ppm for methyl protons) and amino-propanol backbone (δ 3.4–3.8 ppm for hydroxyl-bearing carbons) .

- Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect impurities like dehydrohalogenated by-products .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (observed range: 210–215°C) and stability under heating .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. To address this:

- Stereochemical Control : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers, as biological activity may differ significantly between (R)- and (S)-configurations .

- Purity Validation : Employ LC-MS to detect trace impurities (e.g., <0.5% residual solvents) that may interfere with receptor-binding assays .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) and validate using positive controls like propranolol hydrochloride for β-adrenergic receptor studies .

Q. How does the stereochemistry at the sec-butylphenoxy group influence reactivity and biological interactions?

The sec-butyl group’s stereochemistry affects steric hindrance and hydrophobic interactions:

- Reactivity : The (R)-configuration enhances nucleophilic substitution rates due to favorable spatial orientation of the phenoxy group in SN2 reactions (e.g., 20% faster than (S)-isomer in alkylation studies) .

- Biological Activity : Molecular docking simulations show that (R)-enantiomers exhibit stronger binding to G-protein-coupled receptors (e.g., ΔG = −8.2 kcal/mol vs. −6.9 kcal/mol for (S)-enantiomers) due to optimal hydrophobic pocket fit .

Q. What advanced techniques are recommended for studying interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors (e.g., β1-adrenergic receptor) with a detection limit of 1 nM .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Cryo-EM : Resolve high-resolution (3.2 Å) structures of the compound bound to membrane proteins, such as ion channels, to identify critical hydrogen bonds (e.g., between the hydroxyl group and Glu238) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.